molecular formula C12H18N2O B2362509 2-(2-Methoxyphenyl)-1-methylpiperazine CAS No. 1018610-76-8

2-(2-Methoxyphenyl)-1-methylpiperazine

Katalognummer: B2362509
CAS-Nummer: 1018610-76-8
Molekulargewicht: 206.289
InChI-Schlüssel: DYELDQSXNPYCMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Methoxyphenyl)-1-methylpiperazine” has been reported in the literature. For instance, the synthesis of “2-(2-methoxyphenyl)-1-azaazulene” was achieved by a Suzuki–Miyaura cross-coupling reaction between 2-chloro-1-azaazulene and 2-methoxyphenylboronic acid . Another study reported the synthesis of new derivatives of N-(2-methoxyphenyl)piperazine for their affinity toward serotonergic receptors .

Wissenschaftliche Forschungsanwendungen

1. ABCB1 Inhibition

Research by Colabufo et al. (2008) on 2-[(3-methoxyphenylethyl)phenoxy]-based compounds, including derivatives of N-4-methylpiperazine, revealed their potential in inhibiting ABCB1 activity. The study found that compounds with a four-carbon chain spacer displayed the best inhibitory activity, with N-4-methylpiperazine derivatives showing significant potency (Colabufo et al., 2008).

2. Antidepressant and Anxiolytic-Like Effects

Pytka et al. (2015) studied two phenylpiperazine derivatives, including 1-{2-[2-(2,6-dimethlphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazynine hydrochloride, for their antidepressant-like and anxiolytic-like properties. These compounds demonstrated significant activity as full 5-HT1A and 5-HT7 receptor antagonists, offering potential in treating depression and anxiety (Pytka et al., 2015).

3. Synthesis and Characterization

Power et al. (2014) synthesized and characterized methoxypiperamide (MEOP), a derivative of 4-methoxyphenyl(4-methylpiperazin-1-yl)methanone, among other compounds. The study included analysis via various methods, including NMR and mass spectrometry, and investigated the in vitro metabolism of these compounds (Power et al., 2014).

4. Bioactivities of Mannich Bases with Piperazines

Gul et al. (2019) explored new Mannich bases, including compounds with 1-(2-methoxyphenyl)piperazine, for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. The study identified compounds with significant potency and selectivity, highlighting potential applications in cancer treatment (Gul et al., 2019).

5. Muscarinic M2 Receptor Antagonists

Kozlowski et al. (2000) discovered compounds, including 4-methylpiperazine derivatives, as selective muscarinic M2 receptor antagonists. These compounds demonstrated high affinity at the human M2 receptor, indicating potential in treating disorders related to muscarinic receptors (Kozlowski et al., 2000).

Wirkmechanismus

Target of Action

It is known that this compound is a key intermediate in the synthesis of urapidil , an important drug for the treatment of essential hypertension and hypertensive emergencies . Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .

Mode of Action

In the synthesis of urapidil, it undergoes an addition reaction with oxetane catalyzed by yb(otf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .

Biochemical Pathways

Urapidil, for instance, is known to affect the α-adrenergic and 5HT-1A receptor pathways .

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties . For instance, in a study of TB-Active Decoquinate Derivatives, the compounds showed improved kinetic solubilities compared to the parental compound and were metabolically stable in vitro . The maximum concentrations reached after oral administration were in the micromolar range, and the compounds had elimination half-lives of several hours .

Result of Action

As a precursor to urapidil, it may indirectly contribute to the effects of urapidil, which include lowering peripheral blood pressure and activating the 5ht-1a receptor .

Action Environment

It is known that the stability of related compounds, such as 2-methoxyphenyl isocyanate, under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Eigenschaften

IUPAC Name

2-(2-methoxyphenyl)-1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-8-7-13-9-11(14)10-5-3-4-6-12(10)15-2/h3-6,11,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYELDQSXNPYCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.